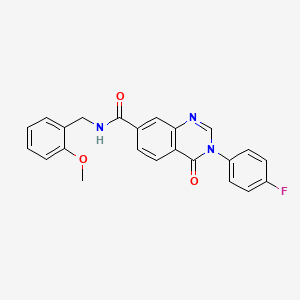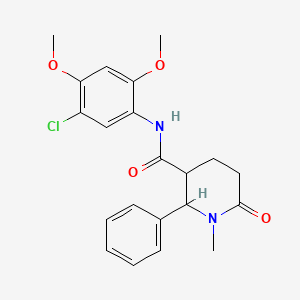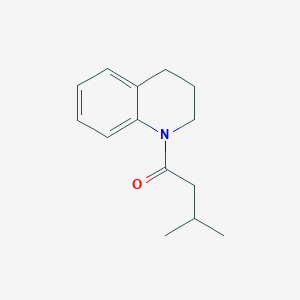![molecular formula C30H31N3O B10981005 {6-Methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B10981005.png)
{6-Methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: is a complex organic compound with a unique structure that combines a quinoline core with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the piperazine group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. For example, the preparation of related compounds often involves catalytic processes that enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the piperazine moiety.
Substitution: Common in the modification of the phenyl groups attached to the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular pathways involved in cancer progression
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE involves its interaction with molecular chaperones like heat shock protein 90 (Hsp90). By inhibiting the ATPase activity of Hsp90, the compound disrupts the folding and function of client proteins, leading to the degradation of oncogenic proteins and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Isopropenylphenol: An intermediate in the production of bisphenol A, with a simpler structure but similar functional groups.
Indole Derivatives: Compounds with a similar aromatic core, known for their diverse biological activities.
Uniqueness
2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: stands out due to its unique combination of a quinoline core and a piperazine moiety, which confer specific biological activities and potential therapeutic applications not commonly found in simpler compounds.
Properties
Molecular Formula |
C30H31N3O |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C30H31N3O/c1-21(2)23-10-12-24(13-11-23)29-20-27(26-19-22(3)9-14-28(26)31-29)30(34)33-17-15-32(16-18-33)25-7-5-4-6-8-25/h4-14,19-21H,15-18H2,1-3H3 |
InChI Key |
BPUHCSIBWUKCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B10980927.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B10980928.png)
![N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10980935.png)
![3-[(3-Carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10980944.png)
![5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide](/img/structure/B10980955.png)
![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
![3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B10980960.png)


![2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B10980981.png)
![2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10980983.png)

![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10980991.png)
